molecular formula C28H38NO7P B2476935 Fmoc-L-Pmab(tBu)2-OH CAS No. 1199612-89-9

Fmoc-L-Pmab(tBu)2-OH

Cat. No.: B2476935
CAS No.: 1199612-89-9
M. Wt: 531.586
InChI Key: AENLXSUZQOUSJS-UUOWRZLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Pmab(tBu)2-OH: is a compound used in peptide synthesis. It is a derivative of phosphono-amino acids, specifically designed to mimic phosphorylated threonine. The compound is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) groups, which prevent side reactions during synthesis and can be removed during final deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmab(tBu)2-OH typically involves the protection of the amino and hydroxyl groups of threonine with Fmoc and tBu groups, respectively. The process begins with the reaction of threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This step introduces the Fmoc group to the amino group of threonine. The hydroxyl groups are then protected with tert-butyl groups using tert-butyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The compound is typically synthesized on a resin, allowing for easy purification and isolation .

Mechanism of Action

Mechanism: Fmoc-L-Pmab(tBu)2-OH exerts its effects by mimicking phosphorylated threonine in peptides. The Fmoc group protects the amino group during synthesis, while the tert-butyl groups protect the hydroxyl groups. Upon deprotection, the compound can interact with proteins and enzymes in a manner similar to naturally phosphorylated threonine .

Molecular Targets and Pathways: The compound targets proteins and enzymes that recognize phosphorylated threonine, such as kinases and phosphatases. It is used to study signaling pathways that involve phosphorylation, including those related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: Fmoc-L-Pmab(tBu)2-OH is unique in its ability to mimic phosphorylated threonine while being resistant to hydrolysis by cellular phosphatases. This makes it a valuable tool for studying phosphorylation-dependent processes in cells .

Properties

IUPAC Name

(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENLXSUZQOUSJS-UUOWRZLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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